molecular formula C25H42N4O14 B1666888 Allosamidin CAS No. 103782-08-7

Allosamidin

Cat. No. B1666888
M. Wt: 622.6 g/mol
InChI Key: MDWNFWDBQGOKNZ-ZRBHDKNQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allosamidin is a small molecule that exhibits extremely potent inhibitory activity against chitinases from a number of sources, particularly from Candida albicans . It can be utilized as a potent antifungal agent .


Synthesis Analysis

The synthesis of Allosamidin and its analogues has been described by Huang et al. They obtained Allosamidin by iterative glycosylation reactions, catalytic hydrogenation, acetylation, and deacetylation .


Molecular Structure Analysis

Allosamidin has a chemical formula of C25H42N4O14 . Its average weight is 622.6194 and its monoisotopic mass is 622.269752072 .


Chemical Reactions Analysis

Allosamidin is known to bind to the catalytic centers of all family 18 chitinases and inhibit their enzymatic activity . It has been used as a chitinase inhibitor to investigate the physiological roles of chitinases in a variety of organisms .


Physical And Chemical Properties Analysis

Allosamidin is a small molecule with a chemical formula of C25H42N4O14 . Its average weight is 622.6194 and its monoisotopic mass is 622.269775 .

Scientific Research Applications

Chitinase Inhibition and Physiological Role Studies

Allosamidins are known for their ability to inhibit the activity of family 18 chitinases. They bind to the catalytic centers of these enzymes, making them useful in studying the physiological roles of chitinases in various organisms. This property has been widely explored to understand the function of chitinases in different biological processes and organisms (Sakuda et al., 2013).

Anti-Asthmatic and Chitinase-Production Promoting Activities

Allosamidins have demonstrated unique biological activities, such as anti-asthmatic activity in mammals. They also promote chitinase production in allosamidin-producing Streptomyces, indicating a role in microbial physiology and potentially in environmental interactions (Sakuda et al., 2013).

Insecticidal and Antifungal Activities

The insecticidal and antifungal properties of allosamidins are noteworthy. These activities make them potential agents for controlling pests and fungal infections, offering an eco-friendly alternative to traditional pesticides and fungicides (Huang & Huang, 2019).

Interaction with Human Macrophage Chitinase

Allosamidin's interaction with human macrophage chitinase has been elucidated through structural studies. Understanding this interaction is crucial for designing specific allosamidin derivatives for therapeutic applications, such as treating asthma or other inflammatory conditions (Rao et al., 2003).

Synthesis and Structural Analysis

The synthesis of allosamidin and its derivatives has been a significant area of study. Understanding the chemical structure and synthesis pathways of allosamidin is vital for its application in biological studies and potential therapeutic uses (Huang & Shu, 2012).

Future Directions

While Allosamidin has shown potential as a chitinase inhibitor, more research is needed to fully understand its biological activities and potential applications. It has been used to investigate the physiological roles of chitinases in a variety of organisms , and future studies may continue to explore these roles and the potential therapeutic uses of Allosamidin.

properties

IUPAC Name

N-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6R)-6-[[(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-5-acetamido-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N4O14/c1-8(33)26-14-17(36)16(35)11(6-31)39-23(14)42-22-12(7-32)40-24(15(19(22)38)27-9(2)34)41-21-10(5-30)20-13(18(21)37)28-25(43-20)29(3)4/h10-24,30-32,35-38H,5-7H2,1-4H3,(H,26,33)(H,27,34)/t10-,11+,12+,13+,14+,15+,16+,17-,18+,19-,20-,21+,22+,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWNFWDBQGOKNZ-XYUDZHFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(C4C(C3O)N=C(O4)N(C)C)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@@H]2O)NC(=O)C)O[C@@H]3[C@H]([C@H]4[C@@H]([C@H]3O)N=C(O4)N(C)C)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N4O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883122
Record name Allosamidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allosamidin

CAS RN

103782-08-7
Record name Allosamidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103782087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allosamidin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04628
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Allosamidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLOSAMIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UDJ46528K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allosamidin
Reactant of Route 2
Allosamidin
Reactant of Route 3
Allosamidin
Reactant of Route 4
Allosamidin
Reactant of Route 5
Allosamidin
Reactant of Route 6
Allosamidin

Citations

For This Compound
2,100
Citations
S SAKUDA, A Isogai, S Matsumoto… - The Journal of …, 1987 - jstage.jst.go.jp
… potent inhibitor, termed allosamidin, from the mycelial extract of Streptomyces sp. No. 1713. … insecticidal activities of allosamidin. Structural elucidation of allosamidin andits inhibitory …
Number of citations: 302 www.jstage.jst.go.jp
AC Terwisscha van Scheltinga, S Armand, KH Kalk… - Biochemistry, 1995 - ACS Publications
… To explain these results, we determined the X-ray structure of hevamine complexed with the chitinase inhibitor allosamidin. This suggests that allosamidin mimics a transition state in …
Number of citations: 465 pubs.acs.org
S Sakuda, A Isogai, S Matsumoto, A Suzuki, K Koseki - Tetrahedron letters, 1986 - Elsevier
Allosamidin( 1 ), a novel insect chitinase inhibitor, was isolated from the mycelium of Streptomyces sp. and characterized as 1 , which was a basic pseudotrisaccharide consisting of 2-…
Number of citations: 287 www.sciencedirect.com
Y Takenaka, S Nakano, M Tamoi… - Bioscience …, 2009 - academic.oup.com
… inhibitor allosamidin and its effect on the stress response. The effects of allosamidin were first … 3, allosamidin did not affect the growth rate or morphology of the Arabidopsis plants. The …
Number of citations: 122 academic.oup.com
DA Griffith, SJ Danishefsky - Journal of the American Chemical …, 1991 - ACS Publications
Chitin1 (1) is a major structural constituent of theexoskeleton of arthropods1 2 and fungal cell walls. 3 Molecules that are able to inhibit chitin synthases and chitinases might function as …
Number of citations: 199 pubs.acs.org
FV Rao, DR Houston, RG Boot, JMFG Aerts… - Journal of Biological …, 2003 - ASBMB
The pseudotrisaccharide allosamidin is a potent family 18 … The structural interactions of allosamidin with several family 18 … with allosamidin is presented. In addition, complexes of the …
Number of citations: 98 www.jbc.org
G Vaaje-Kolstad, DR Houston, FV Rao… - … et Biophysica Acta (BBA …, 2004 - Elsevier
… Thus, the reduced allosamidin affinity in the mutant is not caused by structural changes but … and allosamidin inhibition. The pH-dependent apparent affinities for allosamidin were not …
Number of citations: 81 www.sciencedirect.com
K Bortone, AF Monzingo, S Ernst… - Journal of molecular …, 2002 - Elsevier
… Allosamidin is a known inhibitor of class 18 chitinases. We show that allosamidin is a competitive … The high affinity of allosamidin, and its similarity to the putative reaction intermediate, …
Number of citations: 94 www.sciencedirect.com
DA Griffith, SJ Danishefsky - Journal of the American Chemical …, 1996 - ACS Publications
… 10 (Figure 1) were isolated upon mild hydrolysis of allosamidin and glucoallosamidin A (6), … of allosamidin were concerned with the inhibition of insect chitinases. Allosamidin strongly …
Number of citations: 94 pubs.acs.org
L Sámi, T Pusztahelyi, T Emri, Z Varecza… - The Journal of general …, 2001 - jstage.jst.go.jp
… inhibition experiments using allosamidin. This pseudotrisaccharide … The antifungal effect of allosamidin on autolyzing P. … and autolyzing mycelia to allosamidin. Chitinases taking part in …
Number of citations: 70 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.